molecular formula C19H21N3O B12920801 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- CAS No. 106626-75-9

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-

Cat. No.: B12920801
CAS No.: 106626-75-9
M. Wt: 307.4 g/mol
InChI Key: AIBVALGEPRMDJX-UHFFFAOYSA-N
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Description

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is a compound known for its potential antitumor properties. It belongs to the family of acridine derivatives, which are known for their ability to intercalate into DNA, thereby disrupting various cellular processes. This compound has been studied for its effectiveness against various types of cancer, including lung and colon adenocarcinomas .

Properties

CAS No.

106626-75-9

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-6-methylacridine-4-carboxamide

InChI

InChI=1S/C19H21N3O/c1-13-7-8-14-12-15-5-4-6-16(18(15)21-17(14)11-13)19(23)20-9-10-22(2)3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)

InChI Key

AIBVALGEPRMDJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=C3C=CC=C(C3=N2)C(=O)NCCN(C)C

Origin of Product

United States

Preparation Methods

Classical Multi-Step Synthesis via Acridine-4-carboxylic Acid Intermediate

This method involves:

  • Formation of Acridine-4-carboxylic Acid Intermediate:
    Starting from acridone derivatives, reduction and reoxidation steps yield acridine-4-carboxylic acid intermediates. For example, acridone is reduced using aluminum-mercury amalgam in alkaline aqueous ethanol under reflux, followed by reoxidation with ferric chloride to form the acridine-carboxylic acid.

  • Activation and Amidation:
    The carboxylic acid intermediate is activated using 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF), then reacted with N,N-dimethylethylenediamine to form the target carboxamide.

  • Purification and Salt Formation:
    The product can be isolated as a free base or converted into pharmaceutically acceptable salts for improved stability and handling.

Advantages and Limitations:

  • This method is well-established and allows for structural modifications on the acridine core.
  • However, the reduction conditions are harsh, limiting the method's applicability to analogs with sensitive substituents (e.g., halogens) due to side reactions like dehalogenation.
  • The acridine-carboxylic acid intermediates have unpleasant physical properties (e.g., causing tearing and sneezing), complicating handling.

Cyclization and Direct Amidation via Boron Trifluoride Complexes

An alternative approach involves:

  • Cyclization of Precursors:
    Compounds of formula (II) (substituted acridines) are treated with boron trifluoride or its complexes in suitable solvents to form tetrafluoroborate salts (formula IIIa), which are then converted to acridine derivatives (formula III).

  • Amine Coupling:
    The acridine intermediate is reacted with primary alkylamines (such as N,N-dimethylethylenediamine) under mild conditions, sometimes in the presence of coupling agents, to yield the acridine carboxamide (formula I).

  • Optional Salt Formation:
    Conversion to pharmaceutically acceptable salts is performed as needed.

Advantages:

  • Milder reaction conditions compared to the classical method.
  • Better suited for derivatives with sensitive substituents.
  • Avoids the problematic acridine-carboxylic acid intermediate.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Reduction of acridone Al-Hg amalgam, KOH, aqueous ethanol, reflux Not specified Harsh conditions; may cause side reactions with sensitive substituents
Reoxidation FeCl3 Not specified Converts acridane to acridine-carboxylic acid intermediate
Activation of acid 1,1-Carbonyldiimidazole (CDI), DMF Not specified Prepares acid for amidation
Amidation N,N-Dimethylethylenediamine Not specified Forms final carboxamide product
Cyclization (alternative) Boron trifluoride or complex, suitable solvent Not specified Forms tetrafluoroborate salt intermediate
Amine coupling (alternative) Primary alkylamine, coupling agent (if needed) Not specified Milder conditions, better for sensitive analogs

Research Findings on Synthetic Modifications

  • Modifications replacing the dimethylamino group with amino acid residues (lysine or arginine) have been explored to assess effects on biological activity. These derivatives were synthesized by coupling the acridine-4-carboxylic acid intermediate with amino acid residues using standard peptide coupling reagents (e.g., EDCI, HOBt) in DMF.

  • The synthesis of bis-acridine derivatives linked through phosphate backbones has been reported, showing enhanced antiproliferative activity. These were prepared by solid-phase synthesis methods using phosphoramidite chemistry, involving cycles of DMT deprotection, phosphoramidite coupling, and oxidation steps.

  • The phosphoramidite approach allows rapid assembly of intercalating oligomers, which can include the 4-acridinecarboxamide moiety, facilitating the synthesis of complex derivatives for biological evaluation.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations References
Classical multi-step synthesis Reduction → Reoxidation → Activation → Amidation Established, allows core modifications Harsh conditions, limited analog scope, unpleasant intermediates
Cyclization with BF3 complexes Cyclization → Amine coupling → Salt formation Milder conditions, better for sensitive substituents Requires specialized reagents and conditions
Solid-phase phosphoramidite synthesis Assembly of phosphoramidite derivatives on solid support Rapid synthesis of oligomers, suitable for complex derivatives More complex setup, specialized reagents
Amino acid residue coupling Coupling acridine acid with amino acids using peptide coupling reagents Enables functional group variation May reduce antiproliferative activity

Chemical Reactions Analysis

Types of Reactions

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted acridinecarboxamides .

Scientific Research Applications

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- has been extensively studied for its applications in various fields:

    Chemistry: Used as a DNA intercalator in studies involving DNA-binding properties.

    Biology: Investigated for its effects on cellular processes and its potential as an antitumor agent.

    Medicine: Studied in clinical trials for its efficacy against various cancers, including lung and colon adenocarcinomas.

Mechanism of Action

The compound exerts its effects primarily through DNA intercalation, which disrupts the normal functioning of DNA and inhibits the enzyme topoisomerase II. This inhibition leads to the prevention of DNA replication and transcription, ultimately causing cell death. The molecular targets include DNA and topoisomerase II, and the pathways involved are related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- is unique in its high affinity for DNA and its ability to overcome multidrug resistance in cancer cells. Its specific structure allows for effective intercalation and inhibition of topoisomerase II, making it a promising candidate for further development as an anticancer agent .

Biological Activity

4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl- (commonly referred to as DACA) is a compound of significant interest in cancer research due to its biological activity as a DNA-intercalating agent and topoisomerase inhibitor. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

DACA belongs to the acridine family, characterized by its ability to intercalate into DNA. Its structure includes a dimethylaminoethyl side chain that enhances its interaction with nucleic acids. The compound has been shown to possess a range of biological activities, particularly in the context of cancer therapy.

DACA primarily exerts its effects through the following mechanisms:

  • DNA Intercalation : DACA intercalates between DNA base pairs, disrupting normal DNA function and leading to cytotoxicity. This action is crucial for its role as a topoisomerase inhibitor.
  • Topoisomerase Inhibition : DACA inhibits both topoisomerase I and II enzymes, which are essential for DNA replication and transcription. By stabilizing the DNA-topoisomerase complex, DACA prevents the religation of DNA strands, leading to cell death.

Pharmacokinetics

A study evaluated the pharmacokinetics of carbon-11-labeled DACA in patients with advanced cancer. Key findings include:

  • Tumor Uptake : DACA demonstrated significant accumulation in tumor tissues compared to normal tissues.
  • Metabolite Profile : The pharmacokinetic analysis revealed various metabolites in plasma, indicating extensive metabolism post-administration .

Biological Activity and Efficacy

DACA has been tested against various cancer cell lines, showing promising results:

  • Cytotoxicity : In vitro studies indicate that DACA exhibits potent cytotoxic effects against leukemia (HL-60), colon (A2780), and other cancer cell lines with IC50 values ranging from 1.3 µM to 7.7 µM .
  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, leading to apoptosis in sensitive cancer cells .

Case Studies

  • Clinical Trials : DACA has undergone multiple clinical trials assessing its efficacy in treating various cancers, including leukemia and solid tumors. Results have shown an ability to circumvent multidrug resistance when used in combination therapies .
  • Comparative Studies : Comparative biodistribution studies have demonstrated that DACA's distribution profile is favorable for targeting tumors while minimizing exposure to healthy tissues .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of acridine derivatives has highlighted several key factors influencing biological activity:

  • Side Chain Modifications : The presence of a dimethylamino group has been correlated with enhanced DNA-binding affinity and cytotoxicity.
  • Acridine Core Variations : Variations in the acridine core structure can significantly alter the compound's activity against different types of cancer cells .

Q & A

Q. What are the recommended synthetic routes for 4-Acridinecarboxamide, N-(2-(dimethylamino)ethyl)-6-methyl-?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions. A plausible route includes:

Acridine core formation : Condensation of anthranilic acid derivatives with cyclohexanone under acidic conditions to generate the acridine scaffold.

Carboxamide functionalization : Reacting the acridine carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by coupling with N-(2-(dimethylamino)ethyl)amine.

Methylation : Selective methylation at the 6-position using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Key considerations: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is recommended .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., dimethylaminoethyl group at N, methyl at C6).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₉H₂₂N₄O).
  • X-ray Crystallography : For unambiguous confirmation of the 3D structure, as demonstrated for analogous carboxamides in crystallography studies .
  • FT-IR : Validate carboxamide (C=O stretch ~1650 cm⁻¹) and dimethylamino (C-N stretch ~1250 cm⁻¹) groups.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM. Compare IC₅₀ values to controls like doxorubicin.
  • Antimicrobial Testing : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Enzyme Inhibition : Test against kinases or topoisomerases via fluorescence-based activity assays.
    Note: Include positive controls and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Stepwise Optimization : Use Design of Experiments (DoE) to vary parameters (temperature, solvent, catalyst). For example, coupling reactions may benefit from DMF as a solvent and HOBt/EDCI as coupling agents.
  • Protecting Groups : Protect the acridine nitrogen during methylation to prevent side reactions.
  • Catalysis : Explore Pd-catalyzed cross-coupling for late-stage functionalization of the acridine core.
  • Scale-Up Considerations : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for industrial-scale purity .

Q. How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS to determine plasma concentrations. Poor absorption or rapid metabolism (e.g., cytochrome P450 interactions) may explain reduced in vivo efficacy.
  • Metabolite Identification : Use HRMS to detect metabolites. For example, dimethylaminoethyl groups are prone to N-demethylation.
  • Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG 400) or nanoparticle encapsulation.
  • Orthogonal Assays : Validate target engagement using Western blotting (e.g., apoptosis markers like caspase-3) .

Q. What advanced techniques resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Dynamic NMR : Characterize rotameric equilibria of the dimethylaminoethyl group.
  • Computational Modeling : Employ DFT (Density Functional Theory) to predict electronic properties and docking studies to map binding interactions (e.g., with DNA for acridine intercalation).
  • Synchrotron X-ray Diffraction : Achieve sub-Å resolution for precise bond-length analysis, as applied to similar carboxamide crystals .

Q. How can researchers differentiate between intercalation and covalent binding modes of this acridine derivative with DNA?

  • Methodological Answer :
  • UV-Vis Titration : Monitor hypochromism and red shifts upon DNA addition; intercalation typically shows stronger hypochromicity.
  • Ethidium Displacement Assay : Competitive binding with ethidium bromide; covalent binders exhibit irreversible fluorescence quenching.
  • Mass Spectrometry : Detect adducts (e.g., DNA-compound covalent complexes) after incubation .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results across different cell lines?

  • Methodological Answer :
  • Mechanistic Profiling : Compare gene expression (RNA-seq) or proteomic profiles of sensitive vs. resistant cell lines.
  • Membrane Permeability : Measure cellular uptake via LC-MS (intracellular concentration vs. extracellular dose).
  • Resistance Mechanisms : Test ABC transporter inhibitors (e.g., verapamil) to assess efflux pump involvement .

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